molecular formula C21H24N2O3S2 B2361949 N-(3-甲基硫代苯基)-1-[(E)-2-苯乙烯基]磺酰基哌啶-4-甲酰胺 CAS No. 1182529-50-5

N-(3-甲基硫代苯基)-1-[(E)-2-苯乙烯基]磺酰基哌啶-4-甲酰胺

货号: B2361949
CAS 编号: 1182529-50-5
分子量: 416.55
InChI 键: GROGDXWGZUWFBF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with its own reactants, catalysts, and conditions .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This includes identifying possible reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and stability. These properties can give insights into how the compound behaves under different conditions .

科学研究应用

针对晚期恶性肿瘤的 II 期临床试验

CI-921,该化学化合物的衍生物,在 II 期临床试验中接受评估,以评估其在治疗晚期恶性肿瘤中的功效,包括乳腺癌、胃癌、胰腺癌、非小细胞肺癌、小细胞肺癌、结肠癌、头颈癌和黑色素瘤。观察到的主要毒性为白细胞减少、明显静脉炎以及轻度恶心和呕吐。该研究突出了该化合物在实验性实体瘤治疗中的潜力,标志着肿瘤药理学研究中的重要一步 (Sklarin 等,1992)

碳酸酐酶同工型的抑制作用

一项研究重点关注了源自 N-(3-甲基硫代苯基)-1-[(E)-2-苯乙烯基]磺酰基哌啶-4-甲酰胺的新型吖啶磺胺化合物及其对碳酸酐酶 (CA) 同工型的抑制作用。发现这些化合物可以抑制胞浆同工型 hCA I、II 和 VII,展示了在 CA 活性调节有益的疾病中治疗应用的潜力 (Ulus 等,2013)

酶联免疫吸附测定 (ELISA) 的开发

该化合物已被用于开发一种高灵敏度的酶联免疫吸附测定 (ELISA),用于检测牛奶样品中的一系列磺胺类抗生素类似物。这一进展强调了该化合物在提高食品安全和法规遵从性方面的作用,证明了其在分析化学中的多功能应用 (Adrián 等,2009)

合成和抗菌活性

关于杂环苯基磺酰基和 4-氨基苯基磺酰基-甲酰胺的合成研究,包括该化学化合物的衍生物,已经显示出有希望的抗菌活性。这些研究有助于持续寻找新的抗菌剂,以应对人们对耐药性的日益担忧 (Gobis 等,2012)

作用机制

Target of Action

The primary target of EN300-26593946 is the Hepatitis B virus (HBV) core protein . This protein plays a crucial role in the replication of the virus, making it a promising target for the treatment of chronic HBV infection .

Mode of Action

EN300-26593946 interacts with the HBV core protein and modulates the assembly of the viral capsid . Specifically, it induces the formation of genome-less empty capsids . This interaction disrupts the normal replication process of the virus, thereby inhibiting its ability to proliferate .

Biochemical Pathways

The compound affects the HBV replication pathway. By modulating the assembly of the viral capsid, it prevents the formation of new, infectious viral particles . The downstream effect of this action is a reduction in the amount of secreted HBV DNA , which translates to a decrease in viral load and potentially alleviates the symptoms of HBV infection.

Pharmacokinetics

The compound has been shown to suppress hbv replication in various cell models and in hbv-transgenic mice This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties that allow it to reach its target and exert its antiviral effect

Result of Action

The result of EN300-26593946’s action is a notable suppression of HBV replication. In cell models and HBV-transgenic mice, the compound has been shown to efficiently inhibit HBV replication without apparent hepatotoxicity . This leads to a reduction in viral load, which is a key goal in the treatment of HBV infection.

安全和危害

This involves identifying any risks associated with handling or exposure to the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

未来方向

This involves speculating on potential future research directions or applications for the compound. This could be based on its properties, biological activity, or other factors .

属性

IUPAC Name

N-(3-methylsulfanylphenyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-27-20-9-5-8-19(16-20)22-21(24)18-10-13-23(14-11-18)28(25,26)15-12-17-6-3-2-4-7-17/h2-9,12,15-16,18H,10-11,13-14H2,1H3,(H,22,24)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROGDXWGZUWFBF-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。